molecular formula C14H12Cl6N4O2Zn B1592740 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) CAS No. 85252-22-8

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)

Cat. No.: B1592740
CAS No.: 85252-22-8
M. Wt: 546.4 g/mol
InChI Key: YHUGASVQWCSKGW-UHFFFAOYSA-J
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Description

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a diazonium compound that is often used in various chemical reactions and industrial applications. This compound is known for its unique properties and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

The synthesis of 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-chloro-2-methoxyaniline in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted aromatic compounds.

    Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, zinc chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: It can be used as a labeling reagent for biomolecules, aiding in the study of biological processes.

    Medicine: The compound’s derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The zinc chloride component stabilizes the diazonium ion, making it more reactive under certain conditions .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) include other diazonium salts such as 4-chlorobenzenediazonium chloride and 2-methoxybenzenediazonium chloride. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. The presence of the chloro and methoxy groups in 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) provides unique reactivity and stability compared to its analogs .

Properties

CAS No.

85252-22-8

Molecular Formula

C14H12Cl6N4O2Zn

Molecular Weight

546.4 g/mol

IUPAC Name

5-chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

YHUGASVQWCSKGW-UHFFFAOYSA-J

SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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